molecular formula C8H9NO B574589 2-[(Z)-prop-1-enoxy]pyridine CAS No. 179938-96-6

2-[(Z)-prop-1-enoxy]pyridine

Cat. No.: B574589
CAS No.: 179938-96-6
M. Wt: 135.166
InChI Key: HSQIUNHYZOLOCX-UQCOIBPSSA-N
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Description

2-[(Z)-prop-1-enoxy]pyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-prop-1-enoxy]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with propenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the propenyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-prop-1-enoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The propenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the substituent introduced.

Scientific Research Applications

2-[(Z)-prop-1-enoxy]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-[(Z)-prop-1-enoxy]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1Z)-1-Penten-1-yloxy]pyridine
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

2-[(Z)-prop-1-enoxy]pyridine is unique due to its specific propenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

179938-96-6

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

2-[(Z)-prop-1-enoxy]pyridine

InChI

InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-7H,1H3/b7-2-

InChI Key

HSQIUNHYZOLOCX-UQCOIBPSSA-N

SMILES

CC=COC1=CC=CC=N1

Synonyms

Pyridine,2-[(1Z)-1-propenyloxy]-(9CI)

Origin of Product

United States

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